molecular formula C10H22NO3P B13972666 Diethyl (piperidin-4-ylmethyl)phosphonate

Diethyl (piperidin-4-ylmethyl)phosphonate

Cat. No.: B13972666
M. Wt: 235.26 g/mol
InChI Key: FTPDATWQIFNIDU-UHFFFAOYSA-N
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Description

Diethyl (piperidin-4-ylmethyl)phosphonate is an organophosphorus compound with the molecular formula C10H22NO3P and a molecular weight of 235.26 g/mol . This compound is characterized by the presence of a piperidine ring, a phosphonate group, and two ethyl groups. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (piperidin-4-ylmethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of piperidine with diethyl phosphite in the presence of a base, such as sodium hydride or potassium carbonate . The reaction typically occurs under mild conditions, with the temperature maintained around 0-25°C. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or nickel, can also be employed to facilitate the reaction and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

Diethyl (piperidin-4-ylmethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diethyl (piperidin-4-ylmethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the structure of phosphate esters, allowing the compound to act as a competitive inhibitor of enzymes that utilize phosphate substrates . This interaction can disrupt normal enzymatic activity and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (piperidin-4-ylmethyl)phosphonate is unique due to the presence of the piperidine ring, which imparts different chemical and biological properties compared to its pyridine analogs. The piperidine ring can enhance the compound’s stability and reactivity, making it a valuable reagent in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C10H22NO3P

Molecular Weight

235.26 g/mol

IUPAC Name

4-(diethoxyphosphorylmethyl)piperidine

InChI

InChI=1S/C10H22NO3P/c1-3-13-15(12,14-4-2)9-10-5-7-11-8-6-10/h10-11H,3-9H2,1-2H3

InChI Key

FTPDATWQIFNIDU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1CCNCC1)OCC

Origin of Product

United States

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